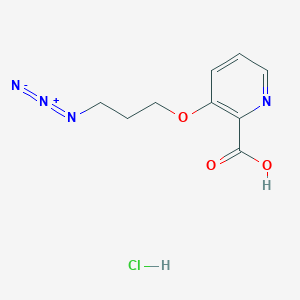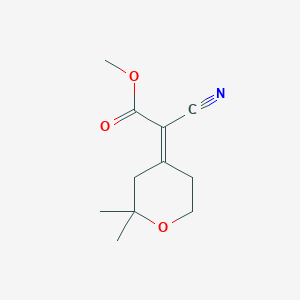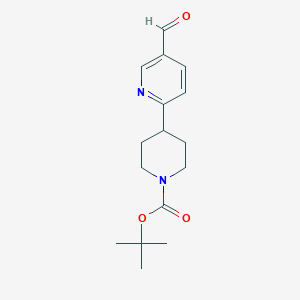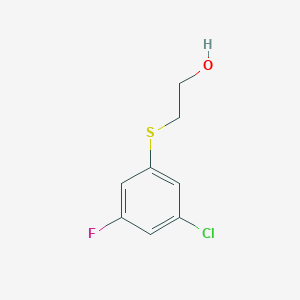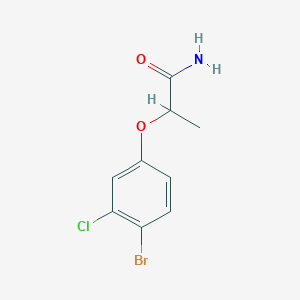
2-(4-Bromo-3-chlorophenoxy)propanamide
Vue d'ensemble
Description
“2-(4-Bromo-3-chlorophenoxy)propanamide” is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol. It has a CAS number of 1935007-23-0 and another CAS number of 1461708-31-5 . The compound is also known by its IUPAC name 2-bromo-3-(4-chlorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-3-chlorophenoxy)propanamide” is 1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “2-(4-Bromo-3-chlorophenoxy)propanamide” has a molecular weight of 262.53 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Arylsubstituted halogen(thiocyanato)amides, including 2-(4-Bromo-3-chlorophenoxy)propanamide, have been synthesized through copper catalytic anionarylation. These compounds exhibit potential for antimicrobial applications due to their antibacterial and antifungal properties (Baranovskyi et al., 2018).
Herbicidal Activity
- Compounds structurally related to 2-(4-Bromo-3-chlorophenoxy)propanamide have been found effective as herbicides. These include N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and similar derivatives, which demonstrate significant herbicidal activity (Liu et al., 2008).
Applications in Polymerization
- 2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound analogous to 2-(4-Bromo-3-chlorophenoxy)propanamide, has been synthesized and shown to be an efficient fluorescent initiator in the polymerization of acrylates. This demonstrates its potential in material sciences, particularly in the synthesis of novel polymers (Kulai & Mallet-Ladeira, 2016).
Fungicidal Properties
- Related compounds, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have shown fungicidal activity, suggesting potential applications in agriculture and phytosanitary fields (Kuzenkov & Zakharychev, 2009).
Optical and Electro-Optical Applications
- Compounds like N-(2-Chlorophenyl)-(1-Propanamide), which share functional groups with 2-(4-Bromo-3-chlorophenoxy)propanamide, have been investigated for their non-linear optical properties. These studies suggest potential applications in fields like photonics and telecommunications (Prabhu & Rao, 2000).
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIEMONKNIQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



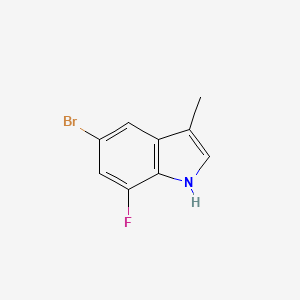
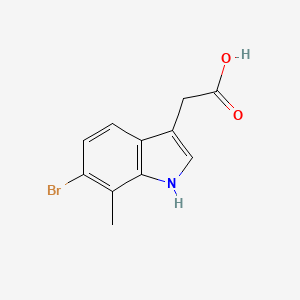
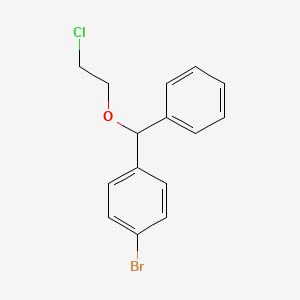
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
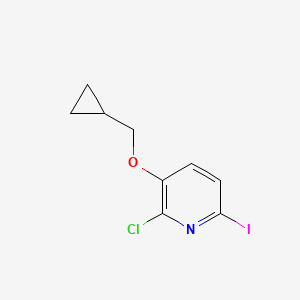
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
